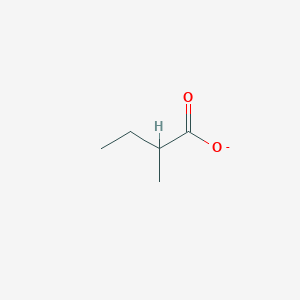

2-Methylbutyrate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9O2- |

|---|---|

Molecular Weight |

101.12 g/mol |

IUPAC Name |

2-methylbutanoate |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1 |

InChI Key |

WLAMNBDJUVNPJU-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)C(=O)[O-] |

Synonyms |

2-methylbutanoic acid 2-methylbutyrate 2-methylbutyrate, (+-)-isomer 2-methylbutyrate, sodium salt 2-methylbutyric acid alpha-methylbutyrate RS-2-methylbutyrate |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of 2-Methylbutyrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrate is a short-chain fatty acid with significant biological and commercial relevance. It is a key flavor and aroma compound in many fermented foods and beverages and serves as a chiral building block in the synthesis of various pharmaceuticals. In biological systems, this compound arises primarily from the catabolism of the essential amino acid L-isoleucine. Understanding the intricate enzymatic steps of this biosynthetic pathway is crucial for applications in metabolic engineering, food science, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymes, their kinetic properties, and the experimental protocols for their study.

The Biosynthetic Pathway of this compound from L-Isoleucine

The conversion of L-isoleucine to this compound is a multi-step enzymatic process that primarily occurs within the mitochondria. The pathway can be broadly divided into three main stages: transamination, oxidative decarboxylation, and a modified β-oxidation-like cascade.

Stage 1: Transamination of L-Isoleucine

The initial step in isoleucine catabolism is the reversible transfer of its amino group to an α-keto acid, typically α-ketoglutarate. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme. The product of this reaction is (S)-α-keto-β-methylvalerate (KMV), and glutamate. In humans, two isoforms of BCAT exist: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form, with BCAT2 being the primary enzyme for branched-chain amino acid catabolism.[1][2]

Stage 2: Oxidative Decarboxylation of (S)-α-keto-β-methylvalerate

Following its formation, KMV undergoes irreversible oxidative decarboxylation to yield 2-methylbutyryl-CoA. This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located on the inner mitochondrial membrane.[3] The BCKDH complex comprises three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3). This complex utilizes thiamine pyrophosphate (TPP), coenzyme A (CoA), and NAD+ as cofactors.

Stage 3: Modified β-Oxidation-like Pathway

2-Methylbutyryl-CoA is then further metabolized through a series of reactions analogous to the β-oxidation of fatty acids.

-

Dehydrogenation: 2-Methylacyl-CoA dehydrogenase , also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD), catalyzes the formation of a double bond between the α and β carbons of 2-methylbutyryl-CoA, yielding tiglyl-CoA.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of tiglyl-CoA to form 2-methyl-3-hydroxybutyryl-CoA.[4][5]

-

Dehydrogenation: 3-Hydroxy-2-methylbutyryl-CoA dehydrogenase oxidizes the hydroxyl group of 2-methyl-3-hydroxybutyryl-CoA to a keto group, producing 2-methylacetoacetyl-CoA.[6]

-

Thiolysis: In the canonical isoleucine degradation pathway, β-ketothiolase would cleave 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA. However, for the production of free this compound, a crucial final step is the hydrolysis of the thioester bond of 2-methylbutyryl-CoA.

Final Step: Hydrolysis to this compound

The release of free this compound from its CoA ester is catalyzed by a thioesterase . Several acyl-CoA thioesterases (ACOTs) have been identified with varying substrate specificities. While many thioesterases have a preference for long-chain fatty acyl-CoAs, some exhibit activity towards short-chain and branched-chain acyl-CoAs, which are responsible for liberating this compound.

Quantitative Data on Pathway Enzymes

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the source of the enzyme, assay conditions (pH, temperature), and the specific substrates used.

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferase (BCAT)

| Enzyme Source | Substrate | Km (mM) | Vmax (units/mg) | Reference |

| Rat mitochondrial (BCAT2) | L-Isoleucine | 1 | Not Reported | [7] |

| Rat mitochondrial (BCAT2) | α-Ketoglutarate | Not Reported | Not Reported | [7] |

| Human recombinant (BCAT2) | L-Leucine | Not Reported | >3,500 pmol/min/µg | [8] |

| Human recombinant (BCAT2) | α-Ketoglutarate | Not Reported | >3,500 pmol/min/µg | [8] |

Table 2: Kinetic Parameters of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

| Enzyme Source | Substrate | Km (mM) | Vmax (units/mg) | Reference |

| Bovine Kidney | α-Keto-β-methylvalerate | Not Reported | Not Reported | [9] |

| Rat Liver | α-Keto-β-methylvalerate | Not Reported | Not Reported | [10] |

Table 3: Kinetic Parameters of Enzymes in the Modified β-Oxidation Pathway

| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Reference |

| Enoyl-CoA Hydratase (Rat Liver) | Tiglyl-CoA | Not Reported | Not Reported | [11] |

| 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase | (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA | Not Reported | Not Reported | [6] |

Table 4: Activity of Thioesterases on Short Branched-Chain Acyl-CoAs

| Enzyme | Substrate | Specific Activity | Reference |

| Short/Branched-Chain Acyl-CoA Dehydrogenase (Human Fibroblasts) | 2-Methylbutyryl-CoA | 0.157 nmol/min/mg protein (control) | [12] |

Experimental Protocols

Protocol 1: Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This protocol describes a coupled-enzyme spectrophotometric assay to measure BCAT activity by monitoring the production of glutamate.

Materials:

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM pyridoxal 5'-phosphate (PLP).

-

L-Isoleucine solution: 100 mM in Reaction Buffer.

-

α-Ketoglutarate solution: 50 mM in Reaction Buffer.

-

Glutamate dehydrogenase (GDH) solution: 10 U/mL in Reaction Buffer.

-

NAD+ solution: 20 mM in Reaction Buffer.

-

Enzyme preparation (e.g., purified BCAT or cell lysate).

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL Reaction Buffer

-

50 µL L-Isoleucine solution

-

50 µL NAD+ solution

-

10 µL GDH solution

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 40 µL of the enzyme preparation.

-

Start the reaction by adding 50 µL of α-Ketoglutarate solution.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. The rate of NADH formation is directly proportional to the BCAT activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Protocol 2: Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity

This protocol outlines a spectrophotometric assay for BCKDH activity by measuring the rate of NAD+ reduction.

Materials:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 2 mM MgCl2 and 0.2 mM EDTA.

-

Thiamine pyrophosphate (TPP) solution: 10 mM in Assay Buffer.

-

Coenzyme A (CoA) solution: 10 mM in Assay Buffer.

-

NAD+ solution: 20 mM in Assay Buffer.

-

(S)-α-keto-β-methylvalerate (KMV) solution: 20 mM in Assay Buffer.

-

Mitochondrial extract or purified BCKDH complex.

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

In a cuvette, prepare a reaction mixture containing:

-

850 µL Assay Buffer

-

20 µL TPP solution

-

20 µL CoA solution

-

50 µL NAD+ solution

-

-

Add the enzyme preparation (e.g., 20-50 µg of mitochondrial protein).

-

Incubate at 37°C for 3 minutes.

-

Initiate the reaction by adding 10 µL of KMV solution.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the specific activity based on the rate of NADH formation.

Protocol 3: Assay for Thioesterase Activity using DTNB

This protocol describes a colorimetric assay for thioesterase activity based on the reaction of free Coenzyme A with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

DTNB solution: 10 mM in Assay Buffer.

-

2-Methylbutyryl-CoA solution: 1 mM in water.

-

Enzyme preparation (purified thioesterase or cell lysate).

-

Spectrophotometer capable of reading at 412 nm.

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

900 µL Assay Buffer

-

50 µL DTNB solution

-

-

Add the enzyme preparation.

-

Incubate at 37°C for 3 minutes.

-

Initiate the reaction by adding 50 µL of 2-Methylbutyryl-CoA solution.

-

Monitor the increase in absorbance at 412 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of the TNB2- anion (14,150 M-1cm-1).

Protocol 4: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantification of this compound in biological samples such as fermentation broth or cell culture media.

Sample Preparation:

-

Centrifuge the sample to remove cells and debris.

-

To 1 mL of the supernatant, add an internal standard (e.g., deuterated this compound or a different short-chain fatty acid not present in the sample).

-

Acidify the sample to pH 2-3 with HCl.

-

Extract the this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate.

-

For improved chromatographic performance, derivatize the extract using a suitable agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax).

-

Injection: Split or splitless injection depending on the concentration.

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute the derivatized acid.

-

Mass Spectrometry: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.

-

Quantification: Generate a standard curve using known concentrations of this compound and the internal standard.

Mandatory Visualizations

Caption: Biosynthetic pathway of this compound from L-isoleucine.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]

- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. Reactome | enoyl-CoA hydratase activity of enoyl-CoA hydratase [mitochondrial matrix] [reactome.org]

- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. rndsystems.com [rndsystems.com]

- 9. Reactome | BCKDH synthesizes BCAA-CoA from KIC, KMVA, KIV [reactome.org]

- 10. High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Biosynthesis of 2-Methylbutyrate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyrate and its corresponding esters are significant contributors to the aroma and flavor profiles of numerous plant species, playing a crucial role in fruit ripening and defense mechanisms. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, its biosynthesis via the isoleucine catabolism pathway, and detailed experimental protocols for its extraction and quantification. The information is presented to support researchers in the fields of phytochemistry, drug development, and flavor science in their understanding and utilization of this important volatile organic compound.

Natural Sources of this compound in Plants

This compound, either as a free acid or, more commonly, as an ester, is a widespread volatile compound in the plant kingdom. It is a key component of the characteristic aroma of many fruits and is also found in the essential oils of various medicinal plants. The (S)-enantiomer of 2-methylbutanoic acid is often associated with a fruity, sweet aroma, while the (R)-enantiomer can have a cheesy, sweaty odor.[1]

Occurrence in Fruits

Fruits are a primary source of this compound esters, which are formed during ripening and contribute significantly to their distinct flavors. Apples (Malus domestica) and strawberries (Fragaria × ananassa) are among the most well-studied sources.

-

Apples: Numerous apple cultivars produce a variety of this compound esters, with ethyl this compound and hexyl 2-methylbutanoate being particularly important for the characteristic "apple" aroma.[2] The concentration of these esters can vary significantly between cultivars.[3] For instance, 'Boskoop' and 'Jacques Lebel' are characterized by high concentrations of hexyl 2-methylbutanoate.[2]

-

Strawberries: Methyl 2-methylbutanoate is a key flavor compound in strawberries, contributing to their fruity-sweet notes.[4] Its concentration can differ between various cultivars.

-

Other Fruits: The presence of 2-methylbutanoic acid or its esters has also been reported in apricots, plums, pineapples, and oranges.[1][4]

Occurrence in Medicinal and Aromatic Plants

Several medicinal and aromatic plants are known to contain this compound and its derivatives, often as constituents of their essential oils.

-

Valerian (Valeriana officinalis): The roots of valerian are a well-known source of isovaleric acid and 2-methylbutanoic acid, which contribute to the plant's characteristic pungent odor.[1] The essential oil from valerian roots has been found to contain varying amounts of isovaleric acid.[5][6]

-

Angelica (Angelica archangelica): 2-Methylbutanoic acid is a minor constituent of this plant.[1]

Quantitative Data on this compound and its Esters in Plants

The following tables summarize the quantitative data found in the literature for this compound and its common esters in various plant sources. It is important to note that the majority of available data pertains to the esterified forms of this compound, which are more volatile and aromatically significant. Data for the free acid is less commonly reported.

| Plant Species | Cultivar/Variety | Plant Part | Compound | Concentration (mg/L of alcohol 100% v/v) | Reference(s) |

| Malus domestica (Apple) | Antonówka | Fruit Pulp Distillate | Ethyl this compound | 0.15 ± 0.04 | [7] |

| Malus domestica (Apple) | Delikates | Fruit Pulp Distillate | Ethyl this compound | 0.24 ± 0.06 | [7] |

| Malus domestica (Apple) | Kosztela | Fruit Pulp Distillate | Ethyl this compound | 0.72 ± 0.14 | [7] |

| Malus domestica (Apple) | Kronselska | Fruit Pulp Distillate | Ethyl this compound | 0.22 ± 0.08 | [7] |

| Plant Species | Cultivar/Variety | Plant Part | Compound | Relative Concentration (µg/kg) | Reference(s) |

| Fragaria × ananassa (Strawberry) | Seolhyang (Half-red, day 0) | Fruit | Methyl hexanoate | 56 | [8] |

| Fragaria × ananassa (Strawberry) | Seolhyang (Bright-red, day 0) | Fruit | Methyl hexanoate | 330 | [8] |

| Plant Species | Plant Part | Compound | Concentration (% of Essential Oil) | Reference(s) |

| Valeriana officinalis | Root | Isovaleric acid | 0–2.1% | [5][9] |

Biosynthesis of this compound in Plants

In plants, this compound is synthesized through the catabolism of the branched-chain amino acid, L-isoleucine. This pathway is a crucial part of secondary metabolism, leading to the production of a variety of volatile compounds. The initial steps of isoleucine degradation are common to the catabolism of other branched-chain amino acids, leucine and valine.[10]

The key intermediate in the formation of this compound is 2-methylbutyryl-CoA. This molecule can then be hydrolyzed to the free acid, 2-methylbutyric acid, or serve as a precursor for the synthesis of this compound esters. The esterification is catalyzed by alcohol acyltransferases (AATs), which condense 2-methylbutyryl-CoA with various alcohols.

The following diagram illustrates the biosynthetic pathway from L-isoleucine to this compound and its esters.

Caption: Biosynthesis of this compound from L-isoleucine.

Experimental Protocols

The analysis of this compound in plant tissues, particularly in its free acid form, requires specific extraction and analytical techniques due to its volatility and polarity. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful method for the identification and quantification of this compound and its esters.

Extraction and Derivatization of Free 2-Methylbutyric Acid

For the analysis of free 2-methylbutyric acid, a derivatization step is typically required to increase its volatility and improve its chromatographic behavior.

Materials:

-

Plant tissue (e.g., leaves, fruit pulp, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Internal standard (e.g., deuterated short-chain fatty acid)

-

Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether)

-

Anhydrous sodium sulfate

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or propyl chloroformate (PCF))

-

Pyridine (for PCF derivatization)

-

Hexane

Protocol:

-

Sample Homogenization: Freeze the plant tissue sample in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

Internal Standard Addition: Add a known amount of the internal standard to the powdered sample.

-

Solvent Extraction: Add the extraction solvent to the sample, vortex thoroughly, and sonicate for 15-30 minutes.

-

Centrifugation: Centrifuge the mixture to pellet the solid plant material.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying: Dry the extract over anhydrous sodium sulfate to remove any residual water.

-

Derivatization (BSTFA method):

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Add the BSTFA reagent and pyridine to the dried extract.

-

Heat the mixture at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.

-

-

Derivatization (PCF method):

-

To the aqueous extract, add propanol and pyridine, followed by PCF.

-

Vortex and sonicate to ensure complete reaction.

-

Extract the derivatized compounds with hexane.

-

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Esters

HS-SPME is a solvent-free technique ideal for the analysis of volatile esters of this compound.

Materials:

-

Plant tissue (e.g., fruit puree, chopped leaves)

-

HS-SPME vial with a septum cap

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

-

Sodium chloride (optional, to increase volatility)

-

Internal standard (e.g., a non-native volatile ester)

Protocol:

-

Sample Preparation: Place a known amount of the homogenized plant tissue into an HS-SPME vial.

-

Internal Standard and Salt Addition: Add the internal standard and, if desired, sodium chloride to the vial.

-

Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the chromatographic column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Typical GC-MS Parameters:

-

Column: A mid-polar or polar capillary column (e.g., DB-5ms, HP-INNOWax) is suitable for separating this compound derivatives and esters.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for a few minutes, and then ramping up to 250°C.

-

Injector Temperature: Typically set to 250°C for thermal desorption of SPME fibers or injection of liquid samples.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Quantification:

Quantification is typically performed by creating a calibration curve using authentic standards of 2-methylbutyric acid and its esters. The peak area of the analyte is normalized to the peak area of the internal standard to correct for variations in extraction efficiency and injection volume.

Logical Workflow for Analysis

The following diagram outlines the logical workflow for the analysis of this compound and its esters in plant materials.

References

- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methylbutyric acid | The Fragrance Conservatory [fragranceconservatory.com]

- 5. researchgate.net [researchgate.net]

- 6. Essential oil composition of Valeriana officinalis L. roots cultivated in Iran. Comparative analysis between supercritical CO2 extraction and hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Apple Cultivar and Selected Technological Treatments on the Quality of Apple Distillate [mdpi.com]

- 8. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Role of 2-Methylbutyrate in Microbial Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyrate, a branched-chain fatty acid derived from the amino acid isoleucine, has long been recognized for its role as a precursor in the biosynthesis of anteiso-fatty acids, which are crucial components of bacterial cell membranes. Emerging research, however, is beginning to shed light on its potential as a signaling molecule in the complex world of microbial communication. This technical guide provides a comprehensive overview of the current understanding of this compound's function in microbial physiology, with a particular focus on its nascent role in signaling. We delve into its biosynthesis, its impact on microbial communities, and the potential mechanisms by which it may exert its signaling effects. This guide also furnishes detailed experimental protocols and data presentation to aid researchers in further exploring this intriguing molecule and its potential as a target for novel therapeutic interventions.

Introduction: Beyond a Metabolic Precursor

Microorganisms utilize a diverse arsenal of small molecules to communicate with each other and to interact with their environment. This chemical language governs a wide array of behaviors, from quorum sensing and biofilm formation to virulence and the production of secondary metabolites. While well-known signaling molecules like acyl-homoserine lactones (AHLs) and autoinducer peptides have been extensively studied, the roles of many other microbial metabolites are only beginning to be understood.

This compound is a volatile organic compound (VOC) produced by a variety of bacteria. Its primary established function is as a precursor for the synthesis of anteiso-branched-chain fatty acids (BCFAs). These fatty acids are incorporated into the cell membrane, where they play a critical role in maintaining membrane fluidity and enabling adaptation to environmental stresses such as temperature fluctuations. However, the production of this compound as a diffusible and volatile molecule suggests that it may also have extracellular functions, including acting as a signaling molecule.

This guide will explore the dual role of this compound, examining its established metabolic functions and delving into the evidence and hypotheses surrounding its potential as a microbial signaling molecule.

Biosynthesis of this compound

The primary route for this compound biosynthesis in bacteria is through the catabolism of the amino acid L-isoleucine. This pathway involves a series of enzymatic reactions that convert isoleucine into 2-methylbutyryl-CoA, which can then be hydrolyzed to this compound or utilized for anteiso-fatty acid synthesis.

Isoleucine Catabolic Pathway

The conversion of L-isoleucine to 2-methylbutyryl-CoA is a multi-step process:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

Quantitative Data on this compound Production and Effects

Quantitative data on this compound as a signaling molecule is still scarce. However, studies on its production and metabolic effects provide a foundation for understanding its potential signaling concentrations.

| Microorganism | Condition | This compound Concentration/Effect | Reference |

| Streptomyces yanglinensis 3-10 | Co-culture with Aspergillus flavus | Production of this compound observed, which inhibited aflatoxin production. | [1] |

| Rumen microbiota | In vitro fermentation | Supplementation with this compound increased the abundance of cellulolytic bacteria. | [2] |

| Bacillus subtilis mutants | Growth medium supplementation | (S)-(+)-2-methylbutyrate was more active in supporting growth than the (R)-(-)-isomer. | [2] |

| Pseudomonas sp. | Soil isolate | Preferentially utilizes (S)-2-methylbutyric acid. | [2] |

Potential Signaling Mechanisms of this compound

While a dedicated signaling pathway for this compound has not yet been fully elucidated, several plausible mechanisms can be hypothesized based on our knowledge of other microbial signaling systems.

Chemotaxis and Receptor-Mediated Sensing

Bacteria are known to possess chemoreceptors for a variety of small molecules, including fatty acids. It is plausible that specific chemoreceptors, likely belonging to the methyl-accepting chemotaxis protein (MCP) family, could bind this compound. This binding would initiate a phosphorylation cascade, ultimately influencing flagellar motor rotation and directing bacterial movement towards or away from the source of the molecule. Some bacteria, such as Vibrio fischeri, have been shown to have chemoreceptors for short- and medium-chain fatty acids, providing a precedent for this type of sensing.[3]

Modulation of Gene Expression

This compound could also influence gene expression through various mechanisms. It might be transported into the cell and interact directly with transcriptional regulators, or its presence could be sensed by membrane-bound sensor kinases of two-component systems. Activation of these systems would lead to the phosphorylation of a cognate response regulator, which would then bind to DNA and modulate the expression of target genes. These genes could be involved in a variety of processes, such as secondary metabolite production, biofilm formation, or virulence.

Experimental Protocols

Investigating the signaling role of this compound requires a combination of analytical, genetic, and biochemical approaches.

Quantification of this compound in Microbial Cultures

Objective: To accurately measure the concentration of this compound produced by a microbial culture.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Collect a known volume of microbial culture supernatant.

-

Acidify the supernatant to a pH of approximately 2 with HCl to protonate the carboxylate group.

-

Perform a liquid-liquid extraction with a non-polar solvent such as diethyl ether or ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

-

-

Derivatization (Optional but Recommended):

-

To improve volatility and chromatographic peak shape, derivatize the extracted acids. A common method is to convert them to their methyl esters using diazomethane or BF3-methanol.

-

-

GC-MS Analysis:

-

Column: Use a polar capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a wax column).

-

Injection: Inject a small volume of the derivatized sample.

-

Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the compounds.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify the this compound derivative based on its mass spectrum and retention time compared to a standard. For quantification, use selected ion monitoring (SIM) for higher sensitivity and specificity.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of a this compound standard.

-

Include an internal standard (e.g., a deuterated analog or a fatty acid of a different chain length) in both the samples and standards to correct for variations in extraction efficiency and injection volume.

-

Transcriptomic Analysis of Bacterial Response to this compound

Objective: To identify genes and pathways that are differentially expressed in response to exogenous this compound.

Methodology: RNA-Sequencing (RNA-Seq)

-

Experimental Setup:

-

Grow the bacterial strain of interest in a defined medium.

-

Divide the culture into two groups: a control group and a treatment group to which a known concentration of this compound is added.

-

Incubate the cultures for a defined period.

-

-

RNA Extraction:

-

Harvest the bacterial cells from both groups by centrifugation.

-

Immediately stabilize the RNA using a commercial RNA stabilization solution or by flash-freezing in liquid nitrogen.

-

Extract total RNA using a reputable RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

-

-

Library Preparation and Sequencing:

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

-

Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

-

Construct sequencing libraries from the rRNA-depleted RNA.

-

Sequence the libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the reference genome of the bacterium.

-

Quantify the expression level of each gene.

-

Identify differentially expressed genes (DEGs) between the control and treatment groups using statistical software packages (e.g., DESeq2, edgeR).

-

Perform gene ontology (GO) and pathway enrichment analysis on the DEGs to identify the biological processes affected by this compound.

-

Future Directions and Therapeutic Potential

The study of this compound in microbial signaling is still in its infancy. Future research should focus on:

-

Identifying specific this compound receptors: This will be crucial for definitively establishing its role as a signaling molecule and for elucidating the downstream signaling pathways.

-

Characterizing the downstream cellular responses: Understanding how this compound influences bacterial behavior, such as virulence factor production and biofilm formation, is essential.

-

Investigating its role in complex microbial communities: Exploring how this compound mediates interactions within and between different microbial species will provide insights into its ecological significance.

From a drug development perspective, if this compound is found to be a key signaling molecule in pathogenic bacteria, its pathway could represent a novel target for antimicrobial therapies. Developing molecules that block its synthesis, inhibit its receptor, or interfere with its downstream signaling could offer a new strategy to combat bacterial infections, potentially by disrupting their communication and coordinated behaviors rather than by direct killing, which may reduce the selective pressure for resistance.

Conclusion

This compound is more than just a building block for bacterial membranes. Its production as a volatile and diffusible molecule, coupled with the growing understanding of the importance of chemical communication in the microbial world, strongly suggests a role in signaling. While direct evidence for a complete signaling pathway is still forthcoming, the tools and hypotheses are in place to drive this exciting field of research forward. The insights gained from these future studies will not only deepen our fundamental understanding of microbial communication but may also pave the way for the development of new and innovative therapeutic strategies.

References

chemical and physical properties of 2-methylbutyrate

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Methylbutyrates

Abstract

This technical guide provides a comprehensive overview of the esters, with a primary focus on methyl 2-methylbutyrate, ethyl this compound, and 2-methylbutyl this compound. These compounds are of significant interest to researchers in the fields of flavor and fragrance chemistry, as well as to professionals in drug development and chemical synthesis. This document consolidates key data on their chemical identity, physicochemical properties, and spectral information. Detailed experimental protocols for their synthesis and property determination are also presented. Visualizations are provided to illustrate logical relationships and experimental workflows, adhering to a specified set of technical guidelines for clarity and accessibility.

Chemical Identity

2-Methylbutyrates are esters of 2-methylbutanoic acid. The identity of the ester is determined by the alcohol moiety. This guide focuses on three common examples: methyl this compound, ethyl this compound, and 2-methylbutyl this compound.

Table 1: Chemical Identification of Common this compound Esters

| Identifier | Methyl this compound | Ethyl this compound | 2-Methylbutyl this compound |

| IUPAC Name | methyl 2-methylbutanoate[1] | ethyl 2-methylbutanoate[2] | 2-methylbutyl 2-methylbutanoate[3] |

| Synonyms | Methyl anteisovalerate, 2-methylbutanoic acid methyl ester[1] | Ethyl 2-methylbutanoate, Ethyl alpha-methylbutyrate[4][5] | 2-methylbutyl 2-methylbutanoate, Butanoic acid, 2-methyl-, 2-methylbutyl ester[3][6] |

| CAS Number | 868-57-5[1][7] | 7452-79-1[2][4] | 2445-78-5[3][6] |

| Molecular Formula | C₆H₁₂O₂[1][8] | C₇H₁₄O₂[2] | C₁₀H₂₀O₂[3][6] |

| Molecular Weight | 116.16 g/mol [1][7] | 130.18 g/mol [2] | 172.26 g/mol [3][6] |

| InChIKey | OCWLYWIFNDCWRZ-UHFFFAOYSA-N[1][7] | HCRBXQFHJMCTLF-UHFFFAOYSA-N | PVYFCGRBIREQLL-UHFFFAOYSA-N[3] |

| SMILES | CCC(C)C(=O)OC[1][7] | CCOC(=O)C(C)CC | CCC(C)COC(=O)C(C)CC[3] |

Physicochemical Properties

The physical and chemical properties of this compound esters are crucial for their application in various fields. These esters are generally colorless liquids with characteristic fruity odors.[1][2][6] Their volatility and solubility are key parameters for their use as flavor and fragrance compounds.

Table 2: Physical and Chemical Properties of this compound Esters

| Property | Methyl this compound | Ethyl this compound | 2-Methylbutyl this compound |

| Appearance | Colorless liquid with a sweet, fruity, apple-like odor.[1][9] | Colorless oily liquid with a fruity odor.[2] | Colorless to pale yellow liquid.[3][6] |

| Boiling Point | 115 °C (lit.)[7][9] | 132-133 °C (lit.)[2] | 184-187 °C @ 760 mm Hg[10] |

| Melting Point | -91°C (estimate)[8] | -93.23 °C[11] | No data available.[6] |

| Density | 0.88 g/mL at 25 °C (lit.)[7][9] | 0.865 g/mL at 25 °C (lit.) | 0.855 g/cm³ at 25 °C[6] |

| Refractive Index | n20/D 1.393 (lit.)[7][9] | n20/D 1.397 (lit.) | 1.409-1.509[3] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[9] | Very slightly soluble in water; soluble in alcohol and propylene glycol.[2][11] | No data available, but expected to be poorly soluble in water.[6] |

| Flash Point | 19.4 °C[8] / 32 °C (closed cup)[12] | 26 °C (closed cup) / 79.0 °F (26.1 °C)[13] | 67 °C[6] / 153.00 °F (TCC)[14][15] |

| Vapor Pressure | No data available | No data available | 0.713 mm/Hg @ 25.00 °C (est.)[14] |

| logP (o/w) | 1.20550[8] | 2.158 (est)[16] | 3.649[6] |

Spectral Data

Spectral data is essential for the structural elucidation and quality control of this compound esters.

Table 3: Spectral Data for Methyl this compound

| Spectrum Type | Key Features |

| ¹H NMR (CDCl₃, 90 MHz) | Shifts [ppm]: 3.67 (s, 3H, -OCH₃), 2.43 (m, 1H, -CH-), 1.45-1.71 (m, 2H, -CH₂-), 1.10-1.18 (d, 3H, -CH(CH₃)-), 0.90 (t, 3H, -CH₂CH₃).[1] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | Shifts [ppm]: 177.09 (C=O), 51.36 (-OCH₃), 41.10 (-CH-), 26.95 (-CH₂-), 16.68 (-CH(CH₃)-), 11.64 (-CH₂CH₃).[1] |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 88, 57, 41, 29, 85.[1] |

Experimental Protocols

Synthesis of Methyl this compound via Fischer Esterification

This protocol describes a general method for the synthesis of methyl this compound.

Objective: To synthesize methyl this compound from 2-methylbutanoic acid and methanol using an acid catalyst.

Materials:

-

2-methylbutanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid[17]

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

-

Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Methodology:

Procedure Details:

-

Reaction Setup: In a round-bottom flask, combine 1 mole of 2-methylbutanoic acid with 3-5 moles of methanol. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume).

-

Reflux: Add boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with water to remove excess methanol, then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst (caution: CO₂ evolution), and finally with brine.

-

Drying and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. The crude ester is then purified by fractional distillation, collecting the fraction at the known boiling point of the target ester.[17]

Determination of Boiling Point

Objective: To accurately measure the boiling point of a purified this compound sample.

Materials:

-

Purified liquid sample

-

Distillation apparatus (micro-distillation setup for small volumes)

-

Calibrated thermometer

-

Heating mantle or oil bath

-

Boiling chips

Methodology:

-

Place a small volume of the purified liquid and a boiling chip into the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Heat the flask gently.

-

Record the temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the ambient atmospheric pressure.

-

If necessary, a correction can be applied to normalize the boiling point to standard pressure (760 mm Hg).

Biological Activity and Signaling Pathways

Information on specific signaling pathways directly modulated by simple esters like methyl or ethyl this compound is not extensively documented in publicly available literature. These molecules are primarily recognized for their role as volatile organic compounds (VOCs) contributing to the aroma of fruits like apples and strawberries.[2][18]

Their biological significance is largely related to chemosensation (smell and taste) in various organisms. In drug development, such esters might be considered as simple synthons or starting materials for more complex molecules. The parent acid, 2-methylbutanoic acid, is a short-chain fatty acid and is found naturally in various plants and as a metabolic byproduct.[19]

Safety and Handling

This compound esters are generally classified as flammable liquids.[12][13][20]

-

Handling: Use in a well-ventilated area, away from ignition sources.[6][21] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[4][6] Keep away from heat, sparks, and open flames.[20]

-

First Aid: In case of skin contact, wash with soap and water.[6][21] In case of eye contact, rinse thoroughly with water for at least 15 minutes.[6] If inhaled, move to fresh air.[6] If swallowed, do not induce vomiting and seek medical attention.[6]

Conclusion

This technical guide has summarized the core chemical and physical properties of key this compound esters. The data, presented in structured tables, provides a valuable resource for researchers and professionals. The included experimental protocols offer practical guidance for the synthesis and characterization of these compounds. While their primary application remains in the flavor and fragrance industry, the foundational data provided here is essential for any scientific investigation or application involving these esters.

References

- 1. Methyl this compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl this compound | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylbutyl this compound | C10H20O2 | CID 17129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. ethyl this compound - Wikidata [wikidata.org]

- 6. 2-Methylbutyl this compound - Safety Data Sheet [chemicalbook.com]

- 7. 2-甲基丁酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. Methyl this compound | 868-57-5 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. fudabio.com [fudabio.com]

- 12. Methyl this compound 99 868-57-5 [sigmaaldrich.com]

- 13. vigon.com [vigon.com]

- 14. parchem.com [parchem.com]

- 15. 2-methyl butyl 2-methyl butyrate [flavscents.com]

- 16. ethyl 2-methyl butyrate, 7452-79-1 [thegoodscentscompany.com]

- 17. CN103508886A - Continuous production method for ethyl this compound - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 20. chemos.de [chemos.de]

- 21. aurochemicals.com [aurochemicals.com]

The Discovery and History of 2-Methylbutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrate, an ester of 2-methylbutanoic acid, is a volatile organic compound with significant roles in biochemistry, metabolism, and sensory science. It is recognized for its characteristic fruity aroma and is found naturally in a variety of fruits and fermented products. Beyond its organoleptic properties, this compound is an intermediate in the metabolic pathway of the essential amino acid leucine. This technical guide provides an in-depth exploration of the discovery, history, metabolic significance, and analytical methodologies related to this compound, tailored for a scientific audience.

Discovery and Historical Milestones

The history of this compound is intrinsically linked to its parent carboxylic acid, 2-methylbutanoic acid. The initial investigations into this class of compounds date back to the 19th century.

1.1. Early Identification in Natural Sources

2-Methylbutanoic acid was first identified as a constituent of various natural sources, notably in the perennial flowering plant valerian (Valeriana officinalis) and Angelica archangelica.[1] The chemical identity of the valeric acids, including 2-methylbutanoic acid, was first investigated in the 19th century through the oxidation of fusel alcohol, a by-product of fermentation.[1] One of the isolated products exhibited a positive rotation in polarized light, indicating the presence of the (2S) isomer.[1] The (S)-enantiomer is commonly found in fruits like apples and apricots, while the (R)-enantiomer is present in cocoa beans.[1]

1.2. First Enantioselective Synthesis

A pivotal moment in the history of this compound was the first enantioselective synthesis of 2-methylbutanoic acid in 1904 by the German chemist Willy Marckwald.[1][2] By heating ethyl(methyl)malonic acid in the presence of the chiral base brucine, Marckwald was able to produce an optically active mixture of the acid, demonstrating a foundational principle of asymmetric synthesis.[2]

1.3. Advent of Ester Synthesis

The synthesis of this compound esters followed the development of general esterification methods. The Fischer-Speier esterification, first described in 1895, provided a direct method for producing esters from carboxylic acids and alcohols using an acid catalyst.[3] This reaction would have been the earliest method used to synthesize various this compound esters in a laboratory setting.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound and its common esters is provided in the tables below.

Table 1: Physical Properties of 2-Methylbutanoic Acid and its Esters

| Property | 2-Methylbutanoic Acid | Methyl this compound | Ethyl this compound |

| Molecular Formula | C5H10O2 | C6H12O2 | C7H14O2 |

| Molar Mass | 102.13 g/mol [4] | 116.16 g/mol | 130.18 g/mol [5] |

| Boiling Point | 176 °C[1] | 115-116 °C | 132-133 °C[5] |

| Density | 0.941 g/mL[1] | 0.886 g/mL | 0.865 g/mL[5] |

| Appearance | Colorless liquid[1] | Colorless liquid | Colorless oily liquid[5] |

| Odor | Pungent, cheesy (racemic)[1] | Fruity, apple-like | Fruity[5] |

Metabolic Pathway of this compound

This compound is a key intermediate in the catabolism of the branched-chain amino acid, leucine. The metabolic pathway leading to its formation is a multi-step process primarily occurring in the mitochondria.

The breakdown of leucine begins with its transamination to α-ketoisocaproate (KIC). A small fraction of KIC is then converted to β-hydroxy-β-methylbutyrate (HMB). The majority of KIC, however, is oxidatively decarboxylated to isovaleryl-CoA, which is further metabolized. The pathway leading to this compound involves the conversion of isoleucine to 2-methylbutyryl-CoA, which can then be hydrolyzed to this compound. In bacteria, nutrient starvation can induce the production of 2-methylbutyric acid from leucine.[4][6]

Signaling Pathways

While this compound itself is not recognized as a primary signaling molecule, its structural analog, butyrate, is a well-studied short-chain fatty acid with significant signaling roles, particularly in the gut. Butyrate is a known histone deacetylase (HDAC) inhibitor and can influence gene expression and cellular processes.

One notable pathway influenced by butyrate is the JAK2/Stat3/Nrf2/Glo1 pathway. Butyrate has been shown to inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (Stat3) pathway, which in turn affects the expression of Nrf2 and Glo1, leading to an accumulation of methylglyoxal and subsequent apoptosis in cancer cells.[7] It is plausible that this compound could have similar, albeit likely weaker, effects on these or other signaling pathways, but dedicated research in this area is lacking.

Experimental Protocols

5.1. Synthesis of this compound Esters (Fischer Esterification)

This protocol describes a general method for the synthesis of this compound esters, such as ethyl this compound.

-

Materials: 2-methylbutanoic acid, ethanol (or other alcohol), concentrated sulfuric acid, anhydrous sodium sulfate, diethyl ether, saturated sodium bicarbonate solution, brine.

-

Procedure:

-

In a round-bottom flask, combine 2-methylbutanoic acid and a 3-fold molar excess of ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the acid volume) while cooling the flask in an ice bath.

-

Reflux the mixture for 2-4 hours.

-

After cooling, transfer the mixture to a separatory funnel and wash with cold water, followed by saturated sodium bicarbonate solution until effervescence ceases.

-

Wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the resulting ester by fractional distillation.[8]

-

5.2. Quantification of this compound in Biological Samples (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in plasma using gas chromatography-mass spectrometry (GC-MS).

-

Materials: Plasma sample, internal standard (e.g., [2H6]HMB), diethyl ether, neutral phosphate buffer, derivatizing agent (e.g., MTBSTFA).

-

Procedure:

-

Spike the plasma sample with a known amount of the internal standard.

-

Extract the sample with diethyl ether.

-

Back-extract into a neutral phosphate buffer.

-

Dry the sample under a stream of nitrogen.

-

Derivatize the sample to increase volatility (e.g., silylation).

-

Inject the derivatized sample into the GC-MS system.

-

Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.[9]

-

Conclusion

This compound, from its early identification in natural products to its synthesis and metabolic characterization, represents a molecule of ongoing scientific interest. While its role as a flavor and fragrance compound is well-established, its involvement in amino acid metabolism highlights its biological significance. Future research may further elucidate its potential, though likely subtle, roles in cellular signaling, expanding our understanding of this multifaceted ester. The experimental protocols provided herein offer a foundation for researchers to further investigate the properties and functions of this compound.

References

- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 2. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl this compound | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Analysis of beta-hydroxy-beta-methyl butyrate in plasma by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomers of 2-Methylbutyrate and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2-methylbutyrate esters, focusing on their physicochemical properties, synthesis, analytical characterization, and biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Introduction to this compound and its Isomers

2-Methylbutyrates are esters of 2-methylbutanoic acid. These compounds and their structural isomers are of significant interest due to their diverse applications, ranging from flavor and fragrance agents to their emerging roles as signaling molecules in biological systems. Understanding the distinct properties of each isomer is crucial for their effective application and for the development of novel therapeutics. This guide will focus on the common structural isomers with the molecular formulas C6H12O2 and C7H14O2.

Physicochemical Properties of this compound Isomers

The structural arrangement of atoms within an ester molecule significantly influences its physical and chemical properties. The following tables summarize key physicochemical data for methyl this compound, ethyl this compound, and their common structural isomers.

Table 1: Physicochemical Properties of C6H12O2 Ester Isomers

| Property | Methyl 2-methylbutanoate | Propyl Propanoate | Butyl Acetate | Pentyl Formate |

| Molecular Formula | C6H12O2 | C6H12O2 | C6H12O2 | C6H12O2 |

| Molecular Weight ( g/mol ) | 116.16[1][2] | 116.16[3] | 116.16[4] | 116.16[5][6] |

| Boiling Point (°C) | 115[7] | 122-124[3] | 126.1[8] | 130-132[5][6] |

| Melting Point (°C) | -91 (estimate)[9] | -76[3] | -78[8] | -73.5[6][10] |

| Density (g/mL at 20-25°C) | 0.88[7] | 0.881[3] | 0.8825[8] | 0.884[10] |

| Refractive Index (at 20°C) | 1.393[7] | 1.393[3] | 1.394 | 1.399[10] |

| Odor Description | Sweet, fruity, apple-like[1][7] | Fruity, pineapple, pear[11] | Fruity, banana, apple[8][12] | Fruity, plum, banana[5][13] |

Table 2: Physicochemical Properties of C7H14O2 Ester Isomers

| Property | Ethyl 2-methylbutanoate | Hexyl Acetate |

| Molecular Formula | C7H14O2 | C8H16O2 (Note: Isomer of other C7 esters, but often discussed in similar contexts) |

| Molecular Weight ( g/mol ) | 130.18[14] | 144.21[15][16] |

| Boiling Point (°C) | 132-133[14] | 169[16] |

| Melting Point (°C) | - | -80[16][17] |

| Density (g/mL at 20-25°C) | 0.863-0.870[14] | 0.873[16] |

| Refractive Index (at 20°C) | 1.393-1.400[14] | 1.406-1.411[16] |

| Odor Description | Fruity, apple-like | Sweet, fruity[17][18] |

Experimental Protocols

Synthesis of this compound Esters via Lipase-Catalyzed Transesterification

This protocol provides a general methodology for the enzymatic synthesis of this compound esters, which is favored for its mild reaction conditions and high selectivity.

Materials and Reagents:

-

Lipase (e.g., from Aspergillus fumigatus, Novozym 435)[19][20]

-

2-Methylbutanoic acid or a simple ester thereof (e.g., vinyl this compound)

-

Alcohol (e.g., methanol, ethanol)

-

Organic solvent (e.g., n-hexane)[19]

-

Molecular sieves (optional, to remove water)

-

Buffer solution (e.g., phosphate buffer, if hydrolysis is performed)

Experimental Workflow:

References

- 1. Solved The structures of several isomeric esters, C6H12O2 | Chegg.com [chegg.com]

- 2. The relationship between the effects of short-chain fatty acids on intestinal motility in vitro and GPR43 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. gauthmath.com [gauthmath.com]

- 6. Examples of constitutional isomers of molecular formula C6H12O2, names, structural isomers carbon chain isomers structural formula skeletal formula of carboxylic acids esters hydroxy aldehydes, hydroxy ketones ene diols Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 7. Frontiers | The short-chain fatty acid receptors Gpr41/43 regulate bone mass by promoting adipogenic differentiation of mesenchymal stem cells [frontiersin.org]

- 8. Two isomeric esters with formula C7H14O2 demonstrated the following 'H-NM.. [askfilo.com]

- 9. researchgate.net [researchgate.net]

- 10. (a) Two isomeric esters with molecular formula C7H14O2 exhibit the follow.. [askfilo.com]

- 11. Solved The structures of several isomeric esters, | Chegg.com [chegg.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. selected constitutional isomers of molecular formula C7H14O2, aliphatic, alicyclic, heterocyclic, structural isomers carbon chain, names, skeletal formula of carboxylic acids esters hydroxy-aldehydes, hydroxy-ketones, ene-diols Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

The Role of 2-Methylbutyrate as a Volatile Organic Compound in Insect Communication and Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are the cornerstone of chemical communication in the insect world, mediating a vast array of behaviors from mating and aggregation to host location and defense. Among these, short-branched chain esters such as 2-methylbutyrate and its derivatives play a significant, albeit nuanced, role. This technical guide provides an in-depth exploration of this compound as a semiochemical in insects, detailing its biosynthesis, detection, and functional significance. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential in developing novel pest management and disease vector control strategies.

Occurrence and Behavioral Significance of this compound and Related Esters in Insects

This compound and its various ester forms have been identified as key components of pheromone blends and as allomones in a range of insect species. Their function can be highly context-dependent, acting as attractants, repellents, or aggregation signals. The chirality of 2-methylbutanoic acid is also crucial, with different enantiomers often eliciting distinct behavioral responses.[1] For instance, (S)-2-methylbutyric acid is associated with a fruity odor, while the (R)-enantiomer has a cheesy, sweaty odor.[1]

Below is a summary of insect species known to produce or respond to this compound and related compounds, with available quantitative data on their behavioral and electrophysiological responses.

Table 1: Quantitative Data on Insect Response to this compound and Related Esters

| Insect Species | Compound | Role/Behavior | Quantitative Data | Reference |

| Drosophila melanogaster | Ethyl 2-methylbutanoate | Olfactory Receptor Agonist | Or22a receptor shows significant response. | [2] |

| Drosophila suzukii | Ethyl this compound | Elicits Antennal Response | Detected in blueberry headspace and elicits EAG response. | [3] |

| Pterostichus californicus (Carabid Beetle) | 2-Methylbutyric acid | Defensive Secretion | Biosynthesized from isoleucine. | [4] |

| Lygocoris pabulinus (Green Capsid Bug) | (E)-2-hexenyl butanoate, Hexyl butanoate | Sex Pheromone Components | Male antennae show high sensitivity in EAG recordings. | [5] |

| Stenotus rubrovittatus | Hexyl butyrate, (E)-2-hexenyl butyrate | Pheromone Components | Elicits EAG response in male antennae. | [6] |

| Drosophila spp. | Ethyl butyrate | Attractant/Repellent | Dose-dependent attraction and repulsion. | [7] |

| Heliothis virescens (Tobacco Budworm) | This compound | Pheromone blend component | Part of a multi-component pheromone blend. | [8] |

Biosynthesis of this compound in Insects

The biosynthesis of branched-chain fatty acids and their esters in insects is less commonly studied than that of straight-chain fatty acid-derived pheromones or terpenoids. However, research on the carabid beetle, Pterostichus californicus, has elucidated a clear pathway for the production of 2-methylbutyric acid.

The Isoleucine Catabolic Pathway

In P. californicus, 2-methylbutyric acid is biosynthesized from the branched-chain amino acid L-isoleucine.[4] This pathway involves a series of enzymatic steps that are analogous to the initial stages of isoleucine catabolism in other organisms. The injection of deuterium-labeled isoleucine into the beetle resulted in the production of labeled 2-methylbutyric acid, confirming this metabolic link.[4]

The proposed biosynthetic pathway is as follows:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate.

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutanoyl-CoA.

-

Hydrolysis: 2-methylbutanoyl-CoA is hydrolyzed to produce 2-methylbutyric acid.

This free acid can then be esterified with various alcohols to produce the corresponding this compound esters. The enzymes involved in the esterification process in insects are typically alcohol acyltransferases (AATs).

Olfactory Reception and Signal Transduction

The detection of this compound and other volatile esters by insects is mediated by olfactory receptor neurons (ORNs) housed in sensilla, primarily on the antennae and maxillary palps.[9] These neurons express specific olfactory receptors (ORs) or ionotropic receptors (IRs) that bind to these volatile molecules.[9][10]

Olfactory Receptors (ORs) and Ionotropic Receptors (IRs)

Insect ORs are a unique class of ligand-gated ion channels. They typically form a heterodimeric complex consisting of a specific, odorant-binding OR protein (OrX) and a highly conserved co-receptor known as Orco.[11] Upon binding of an odorant like a this compound ester, the OrX-Orco complex opens, allowing for the influx of cations and depolarization of the ORN.[10]

IRs are another family of chemoreceptors in insects, evolutionarily related to ionotropic glutamate receptors.[10][12] They also function as ligand-gated ion channels and are typically involved in the detection of acids, amines, and other specific compounds.[12] Similar to ORs, IRs form heteromeric complexes, usually with one of two co-receptors, IR8a or IR25a.[13]

In Drosophila melanogaster, the olfactory receptor Or22a has been shown to respond to ethyl 2-methylbutanoate, providing a specific example of a receptor for a this compound derivative.[2]

Signal Transduction Pathway

The binding of a this compound ester to its cognate receptor initiates a signal transduction cascade that results in an action potential being sent to the antennal lobe of the insect's brain.

Experimental Protocols

The study of this compound as an insect VOC relies on a suite of specialized techniques for the collection, identification, and behavioral analysis of these compounds.

Volatile Collection: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free and highly sensitive method for collecting VOCs from living insects or their environment.[6]

Protocol:

-

Insect Preparation: Place a single insect or a small group of insects in a clean glass vial. The size of the vial should be appropriate to the size of the insect to allow for sufficient headspace.

-

SPME Fiber Selection: Choose an appropriate SPME fiber coating based on the polarity of this compound esters (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).

-

Extraction: Seal the vial with a septum cap. Carefully insert the SPME fiber through the septum into the headspace above the insect, ensuring the fiber does not touch the insect.

-

Incubation: Expose the fiber to the headspace for a predetermined period (e.g., 30 minutes to several hours) at a controlled temperature.

-

Desorption and Analysis: After extraction, retract the fiber into its needle and immediately insert it into the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption and analysis.

Electrophysiological Assay: Electroantennography (EAG)

EAG measures the summated electrical response of the insect antenna to a volatile stimulus, providing a rapid assessment of which compounds an insect can detect.

Protocol:

-

Antenna Preparation: Anesthetize an insect (e.g., by chilling) and carefully excise an antenna at its base under a stereomicroscope.

-

Mounting: Mount the excised antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode.

-

Stimulus Preparation: Prepare serial dilutions of synthetic this compound or its esters in a suitable solvent (e.g., paraffin oil or hexane). Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A stimulus controller is used to deliver a puff of air through the Pasteur pipette, carrying the odorant to the antenna.

-

Recording: Record the baseline electrical activity and then the negative voltage deflection upon stimulus delivery using an EAG system. Allow for a sufficient recovery period between stimuli.

Behavioral Assay: Y-Tube Olfactometer

A Y-tube olfactometer is a common apparatus used to assess the behavioral response (attraction or repulsion) of an insect to a specific odor.[3][10]

Protocol:

-

Apparatus Setup: A Y-shaped glass tube is connected to two air streams. One stream passes through a chamber containing the test odorant (e.g., this compound on filter paper), while the other passes through a control chamber (solvent only). The airflow into both arms is equalized.[3]

-

Insect Introduction: An individual insect is introduced at the base of the Y-tube.[3]

-

Observation: The insect is given a set amount of time to move up the central arm and choose one of the two side arms. A choice is typically recorded when the insect crosses a defined line in one of the arms and remains there for a minimum period.[10]

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A statistically significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repulsion. The positions of the treatment and control arms are alternated between trials to avoid positional bias.[10]

Applications in Drug and Pesticide Development

A thorough understanding of the role of this compound in insect chemical communication opens up several avenues for the development of novel pest management strategies:

-

Attract-and-Kill Systems: Synthetic this compound esters that are part of an attractant pheromone blend can be used to lure pest insects to traps containing an insecticide.

-

Mating Disruption: For species that use this compound as a sex pheromone, dispersing high concentrations of the synthetic compound in an agricultural field can confuse males and prevent them from locating females, thereby disrupting mating.

-

Repellents: If this compound or a related compound is found to be a repellent for a particular pest or disease vector, it could be formulated into products to protect crops, livestock, or humans.

-

Olfactory Receptor Agonists/Antagonists: The identification of specific ORs that respond to this compound, such as Or22a in Drosophila, provides a molecular target for the design of novel agonists or antagonists that could modulate insect behavior.

Conclusion

This compound and its esters are important, though sometimes overlooked, components of the chemical language of insects. Their biosynthesis from common amino acids, detection by specific olfactory receptors, and ability to elicit strong behavioral responses make them a fascinating subject of study and a promising target for the development of next-generation pest control solutions. The detailed protocols and pathways outlined in this guide provide a framework for researchers to further investigate the role of these versatile semiochemicals in the intricate world of insect communication.

References

- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ento.psu.edu [ento.psu.edu]

- 9. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 12. Frontiers | The Structure and Function of Ionotropic Receptors in Drosophila [frontiersin.org]

- 13. The Structure and Function of Ionotropic Receptors in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

degradation pathways of 2-methylbutyrate in soil

An In-depth Technical Guide to the Degradation Pathways of 2-Methylbutyrate in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environments. The content is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the metabolic fate of this branched-chain fatty acid. This document synthesizes information on both aerobic and anaerobic breakdown, identifies key enzymatic players, and provides detailed experimental protocols for studying these processes.

Introduction

This compound, a short-chain fatty acid, enters the soil environment through various routes, including the decomposition of organic matter, particularly amino acids like isoleucine, and as a metabolite in microbial fermentation processes. Its fate in soil is crucial for understanding carbon cycling and the bioremediation of environments where it may be present as a constituent of larger organic molecules. The degradation of this compound is primarily a microbial process, with distinct pathways operating under aerobic and anaerobic conditions.

Aerobic Degradation Pathway

The aerobic degradation of this compound in soil is presumed to follow the well-established metabolic pathway for the catabolism of the amino acid L-isoleucine, which involves a modified form of β-oxidation. This pathway is initiated by the activation of this compound to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that ultimately yield propionyl-CoA and acetyl-CoA, which can then enter central metabolic pathways.

The proposed steps are as follows:

-

Activation: this compound is activated to (S)-2-methylbutyryl-CoA by an acyl-CoA synthetase.

-

Dehydrogenation: (S)-2-methylbutyryl-CoA is dehydrogenated by a specific 2-methylbutyryl-CoA dehydrogenase to form tiglyl-CoA.[1][2][3][4][5] This is a critical step, analogous to the first dehydrogenation in fatty acid β-oxidation.

-

Hydration: Tiglyl-CoA is hydrated by an enoyl-CoA hydratase to yield 2-methyl-3-hydroxybutyryl-CoA.

-

Dehydrogenation: A second dehydrogenation, catalyzed by a hydroxyacyl-CoA dehydrogenase, converts 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA.

-

Thiolysis: Finally, a β-ketothiolase cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.

These end products are then readily assimilated by soil microorganisms.

Anaerobic Degradation Pathway

Under anaerobic conditions, such as in waterlogged soils or sediments, the degradation of this compound proceeds through a different pathway, often involving syntrophic microbial consortia. In these consortia, fermentative bacteria break down the fatty acid into simpler intermediates, which are then consumed by other microorganisms, such as methanogens.

The primary steps in the anaerobic degradation are:

-

Co-metabolism: The degradation of this compound is often dependent on the presence of other fatty acids like acetate or butyrate, a process known as co-metabolism.[6]

-

Conversion to Propionate: Methanogenic bacterial consortia have been shown to degrade this compound to propionate.[6]

-

Further Degradation: The propionate formed can be further metabolized by other members of the microbial community to acetate, H₂, and CO₂, which can then be utilized by methanogens to produce methane.

It is important to note that high concentrations of this compound can lead to the accumulation of propionate, which may inhibit the overall degradation process.[6]

Quantitative Data on Degradation

Quantitative data on the degradation rates of this compound, particularly in soil, are limited. Most available data come from studies on anaerobic digesters. The table below summarizes the available quantitative information.

| System Type | Substrate(s) | Degradation Rate / Efficiency | Intermediate(s) / Product(s) | Reference(s) |

| Anaerobic Trickling Filter | This compound (1.4 g/L/day) + Isovalerate (4.9 g/L/day) | Satisfactorily treated. Higher concentrations of this compound led to propionate accumulation. | Propionate | [6] |

| Methanogenic Consortia | This compound with Acetate or Butyrate | Degraded to propionate only during growth on acetate or butyrate. | Propionate | [6] |

Experimental Protocols

Studying the degradation of this compound in soil requires a multi-faceted approach, from microcosm setup to advanced analytical techniques.

Soil Microcosm Study

This protocol outlines a general approach for a soil microcosm experiment to study this compound degradation.

-

Soil Collection and Characterization:

-

Collect soil from the desired location and depth.

-

Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize.

-

Characterize the soil for key properties: pH, organic matter content, texture, and microbial biomass.

-

-

Microcosm Setup:

-

Weigh a standardized amount of soil (e.g., 50-100 g) into sterile glass containers.

-

Adjust the soil moisture to a specific water holding capacity (e.g., 60%).

-